

Application Note: Synthesis of Etodolac Methyl Ester from Etodolac

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Compound of Interest

Compound Name: Etodolac methyl ester

Cat. No.: B022383

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Introduction

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins.[1] The methyl ester of etodolac is a key intermediate in the synthesis of etodolac and its derivatives.[2][3] This application note provides a detailed protocol for the synthesis of **etodolac methyl ester** via the esterification of etodolac.

Quantitative Data Summary

Parameter	Value	Reference
Yield	67%	[1]
Melting Point	128-130°C	[1]
Rf Value	0.78 (Acetone:Petroleum Ether 5:5)	[1]
HPLC Purity	≥ 97.5%	[4]

Experimental Protocol: Esterification of Etodolac

This protocol details the synthesis of **etodolac methyl ester** from etodolac using methanol and sulfuric acid as a catalyst.[1]

Materials and Reagents:

- Etodolac
- Methanol (CH₃OH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Distilled Water
- Ethanol
- Petroleum Ether
- Acetone

Equipment:

- Round bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- Beakers
- TLC plates and chamber
- Melting point apparatus
- FT-IR spectrometer
- ¹H NMR spectrometer

- Elemental analyzer

Procedure:

- Dissolution: In a 250 mL round bottom flask, dissolve 6g (0.021 moles) of etodolac in 40 mL of methanol with stirring until a clear solution is obtained.[\[1\]](#)
- Acid Addition: Cool the solution to 0°C using an ice bath. While maintaining the temperature, slowly add 3 mL of concentrated sulfuric acid dropwise with continuous stirring.[\[1\]](#)
- Reflux: After the addition of sulfuric acid, heat the mixture to 75°C and reflux with stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of acetone:petroleum ether (5:5).[\[1\]](#)
- Precipitation: Once the reaction is complete, cool the solution to room temperature. Pour the reaction mixture into 75 mL of cold distilled water.[\[1\]](#)
- Neutralization: Neutralize the excess acid by adding a saturated solution of sodium bicarbonate (5% w/v) until a yellowish precipitate of **etodolac methyl ester** is formed.[\[1\]](#)
- Filtration and Washing: Collect the precipitate by filtration. Wash the collected solid with chilled distilled water.[\[1\]](#)
- Drying and Recrystallization: Dry the precipitate and then recrystallize it from ethanol to obtain the purified **etodolac methyl ester** as a yellowish powder.[\[1\]](#)

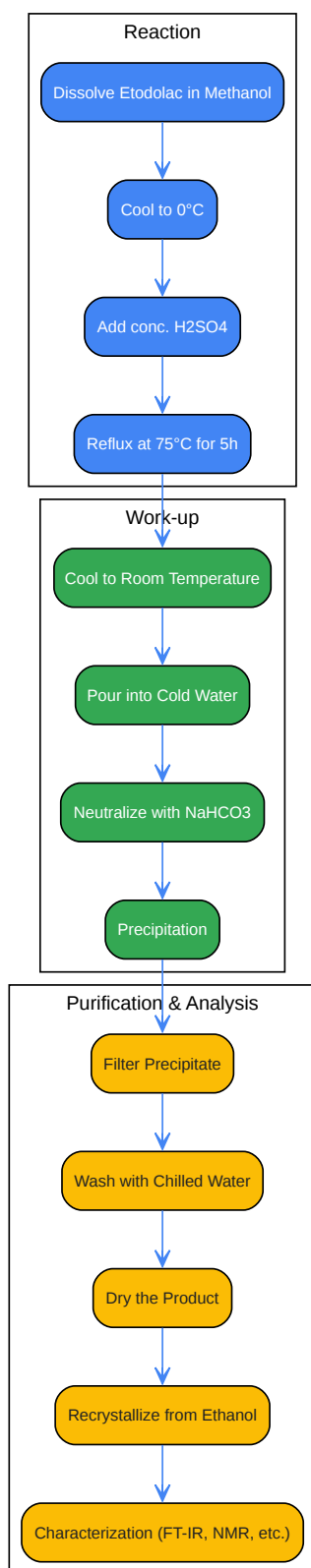
Characterization:

The structure and purity of the synthesized **etodolac methyl ester** can be confirmed by the following methods:

- FT-IR (KBr disc, ν cm⁻¹): 3379 (N-H stretch of Indole), 3062 (Aromatic C-H stretch), 2968 (Asymmetric C-H stretch of CH₃ and CH₂), 2875 (Symmetric C-H stretch of CH₃ and CH₂), 1709 (C=O stretch of ester), 1236 (C-O-C stretch of ether).[\[1\]](#)
- ¹H NMR: The spectrum should be consistent with the structure of **etodolac methyl ester**.

- CHN Elemental Microanalysis: The elemental composition should correspond to the molecular formula of **etodolac methyl ester** (C₁₈H₂₃NO₃).^[5]
- Melting Point: The melting point of the purified product should be in the range of 128-130°C.^[1]

Experimental Workflow



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Figure 1. Workflow for the synthesis of **etodolac methyl ester**.

Alternative Synthesis Route

An alternative and widely used method for the synthesis of **etodolac methyl ester** involves the Fischer indole synthesis, starting from 7-ethyltryptophol and methyl 3-oxopentanoate.[2][6] This method can be advantageous in certain contexts and offers an alternative pathway to the target molecule. Another approach avoids the use of the highly corrosive concentrated sulfuric acid by employing trimethylhalosilane as a dehydrating agent and catalyst in methanol.[7][8] This alternative method is reported to have a high yield.[7]

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